

# "1-Benzyl-3-phenoxypiperidine" IUPAC name and structure elucidation

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## Compound of Interest

Compound Name: 1-Benzyl-3-phenoxypiperidine

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An In-depth Technical Guide to **1-Benzyl-3-phenoxypiperidine**: IUPAC Name, Structure, and Biological Profile Elucidation

This technical guide provides a comprehensive overview of **1-benzyl-3-phenoxypiperidine**, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, a plausible synthetic route, and its potential biological activities based on structurally related compounds.

## Chemical Identity and Physicochemical Properties

IUPAC Name: **1-benzyl-3-phenoxypiperidine**

The structure of **1-benzyl-3-phenoxypiperidine** is characterized by a central piperidine ring, substituted at the nitrogen atom with a benzyl group and at the 3-position with a phenoxy group. This combination of a flexible piperidine core with aromatic moieties suggests its potential for interacting with biological targets within the central nervous system.

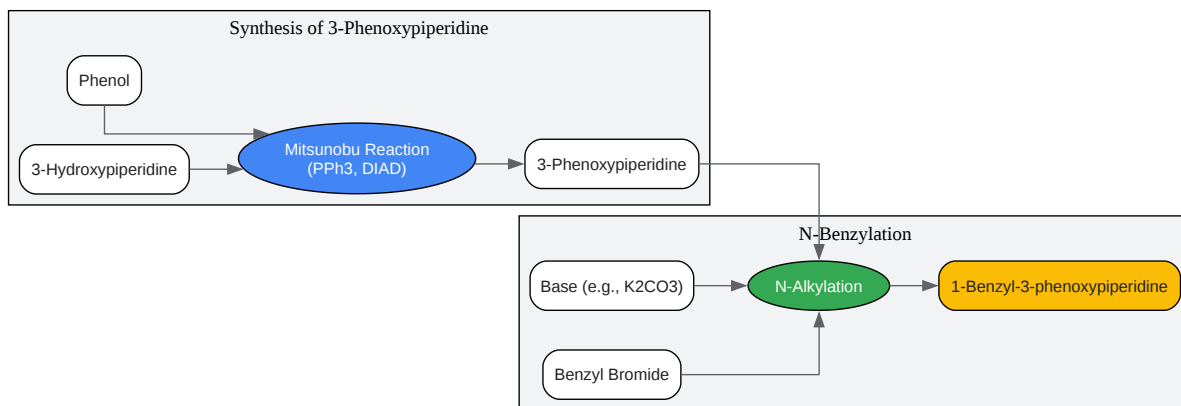
Table 1: Physicochemical Properties of **1-Benzyl-3-phenoxypiperidine**

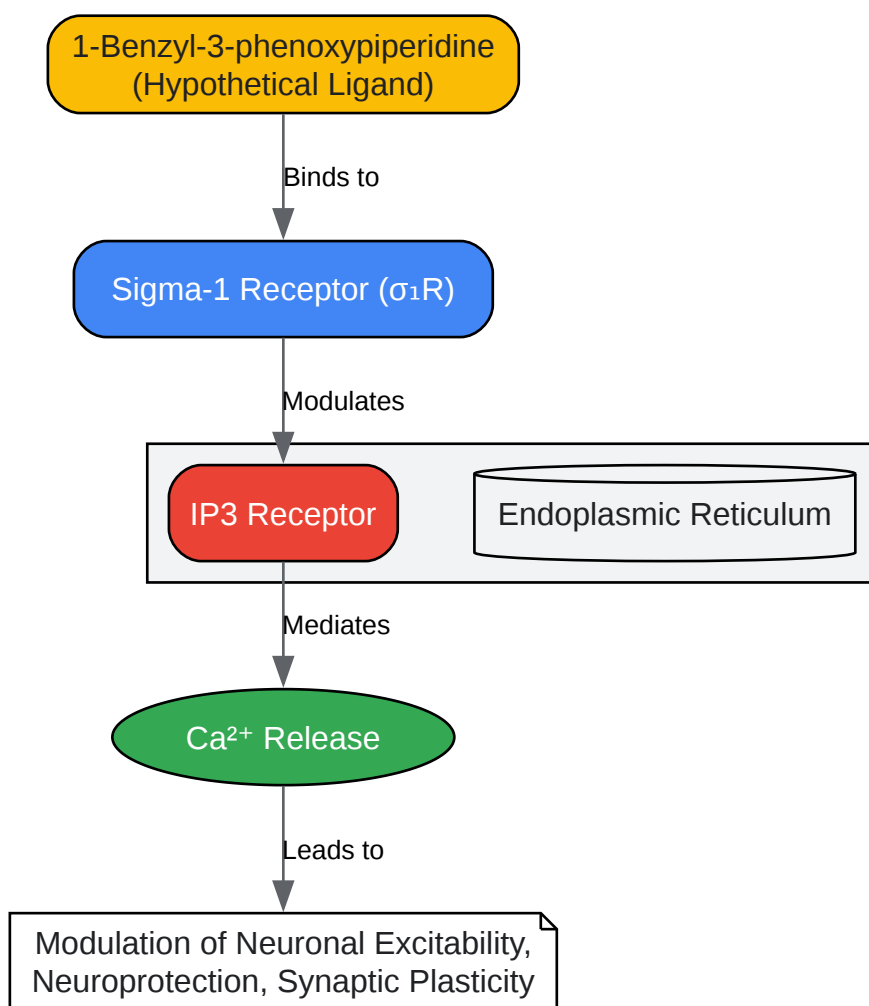
Property	Value	Source
CAS Number	136421-63-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>18</sub> H <sub>21</sub> NO	<a href="#">[1]</a>
Molecular Weight	267.37 g/mol	<a href="#">[1]</a>
Predicted Boiling Point	378.1 ± 35.0 °C	<a href="#">[1]</a>
Predicted Density	1.089 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>

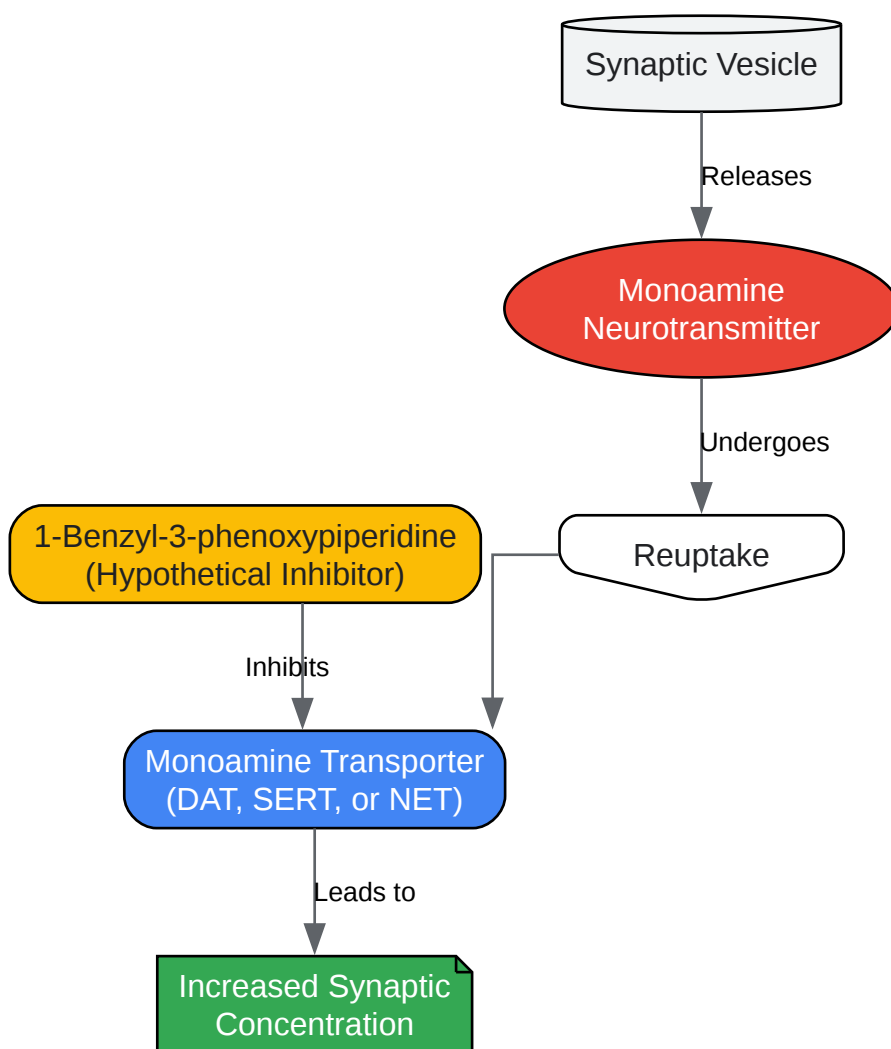
## Structure Elucidation and Proposed Synthesis

The elucidation of the structure of **1-benzyl-3-phenoxy piperidine** is confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which would verify the connectivity of the benzyl and phenoxy groups to the piperidine ring.

While specific literature detailing the synthesis of **1-benzyl-3-phenoxy piperidine** is not readily available, a plausible and efficient synthetic route can be proposed based on well-established chemical reactions. A logical approach involves the N-benylation of 3-phenoxy piperidine. This precursor can be synthesized from commercially available starting materials.







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## References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC  
[pmc.ncbi.nlm.nih.gov]
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